3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
Description
3-[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic compound featuring a piperidine core substituted with a 3-cyclopropyl-2,4-dioxoimidazolidinyl group and a 1λ⁶,2-benzothiazole-1,1-dione moiety.
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c23-16-11-21(18(24)22(16)13-5-6-13)12-7-9-20(10-8-12)17-14-3-1-2-4-15(14)27(25,26)19-17/h1-4,12-13H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQCEYSDIINMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzothiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperidine ring : Often associated with pharmacological effects due to its ability to interact with various receptors.
- Cyclopropyl group : Contributes to the compound's unique physicochemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the benzothiazole and piperidine rings suggests potential interactions with enzymes and receptors involved in various signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory processes or cancer progression.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures to benzothiazoles often possess significant antimicrobial properties. The presence of the benzothiazole ring in this compound suggests potential efficacy against various bacterial and fungal strains.
Anti-inflammatory Effects
Given the structural similarities to known anti-inflammatory agents, this compound may exhibit activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling pathways .
Anticancer Potential
Preliminary studies indicate that the compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is likely through its interaction with signaling pathways that regulate cell proliferation and survival.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro study on COX inhibition | Demonstrated significant inhibition of COX-2 activity, suggesting anti-inflammatory potential. |
| Antimicrobial efficacy testing | Showed effective inhibition of Gram-positive and Gram-negative bacteria at low concentrations. |
| Cell viability assays in cancer models | Indicated reduced viability of various cancer cell lines, supporting anticancer claims. |
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: The target compound’s imidazolidinone (5-membered, 2 N, 2 O) contrasts with the triazolone in ’s compound (5-membered, 3 N, 1 O). Thiazinane dione derivatives (e.g., from ) replace the benzothiazole with a sulfur-containing 6-membered ring, reducing aromaticity and altering solubility .
Substituent Variations: The cyclopropyl group in the target compound and ’s analog may improve metabolic stability compared to phenyl or aminomethyl groups in other analogs .
Pharmacological and Physicochemical Properties
- Solubility : The benzothiazole dione’s polar sulfone groups may enhance aqueous solubility compared to benzodioxin or benzimidazole derivatives .
- Stability : The cyclopropyl group likely reduces oxidative metabolism, as seen in triazolone analogs .
- Bioactivity: Piperidine-linked benzothiazoles often exhibit kinase inhibitory activity, while imidazolidinones are explored for antimicrobial and anti-inflammatory effects .
Preparation Methods
Oxidation of Benzothiazole Thiones
The benzothiazole-1,1-dione moiety is typically synthesized via oxidation of 2-mercaptobenzothiazole derivatives. A common method involves treating 2-aminobenzenethiol with chloroacetyl chloride in acetic acid under microwave irradiation to form 2-chloromethyl-benzothiazole, followed by oxidation with hydrogen peroxide or potassium permanganate to introduce the sulfone group. For example:
This method yields the dione in ~70% purity, with IR spectroscopy confirming the sulfone stretch at 1,150–1,250 cm⁻¹.
Alternative Route via Condensation
An efficient one-pot synthesis involves reacting 2-aminothiophenol with carbon disulfide and piperidine in refluxing toluene, followed by oxidation with Lawesson’s reagent to install the sulfone. This method avoids intermediate isolation, achieving yields up to 85%.
Synthesis of 4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine
Imidazolidinedione Ring Formation
The imidazolidinedione subunit is constructed via cyclization of a urea precursor. Reacting cyclopropanecarboxamide with 1,2-diaminoethane in the presence of phosgene or triphosgene generates the 3-cyclopropyl-2,4-dioxoimidazolidine core. For example:
The reaction proceeds at 0–5°C to minimize side reactions, yielding 65–75% of the cyclized product.
Piperidine Functionalization
The imidazolidinedione is then coupled to piperidine via reductive amination. Boc-protected piperidine-4-amine is treated with the cyclized urea derivative in the presence of sodium cyanoborohydride, followed by Boc deprotection with trifluoroacetic acid (TFA):
LC-MS analysis typically shows a molecular ion peak at m/z 265.1 [M+H]⁺.
Coupling of Subunits
N-Alkylation Strategy
The final step involves coupling the benzothiazole-1,1-dione with the functionalized piperidine. Reacting 3-bromo-1λ⁶,2-benzothiazole-1,1-dione with 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine in dimethylformamide (DMF) using cesium carbonate as a base at 100°C for 6 hours affords the target compound:
The reaction is monitored by TLC, and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane), yielding 52–58% of an orange solid with a melting point of 198–200°C.
Spectroscopic Characterization
-
IR (KBr) : Peaks at 1,720 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (S=O stretch).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.85–7.45 (m, 4H, aromatic), 4.15–3.90 (m, 2H, piperidine), 2.95–2.65 (m, 4H, imidazolidinedione), 1.45–1.20 (m, 4H, cyclopropyl).
Optimization and Challenges
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione, and how is its structural purity validated?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization of imidazolidinone moieties and coupling with piperidine derivatives. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under reflux conditions using solvents like DMF or THF, with catalysts such as K₂CO₃ .
- Validation : Structural confirmation relies on ¹H/¹³C-NMR , FT-IR , and mass spectrometry . Elemental analysis (C, H, N) is used to verify purity (>95%), with discrepancies ≤0.4% between calculated and observed values .
Q. Which analytical techniques are critical for characterizing the compound’s stability under varying pH and temperature conditions?
- Methodology : Stability studies employ HPLC with UV detection (λ = 254 nm) to monitor degradation products. Accelerated stability testing (40°C/75% RH for 6 months) and pH-dependent hydrolysis assays (pH 1–13 buffers) are standard . Thermal gravimetric analysis (TGA) assesses decomposition thresholds .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Methodology : Contradictions often arise from assay variability (e.g., cell lines, incubation times). To address this:
- Use standardized in vitro models (e.g., HEK293 or CHO cells for receptor binding assays) with internal controls.
- Validate results via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Replicate experiments under controlled humidity/temperature to minimize environmental variability .
Q. What computational strategies are effective in optimizing the compound’s binding affinity to kinase targets?
- Methodology :
- Perform molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets, prioritizing residues with high ΔG values (e.g., <−9 kcal/mol) .
- Use molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories. Modifications to the cyclopropyl or benzothiazole groups can enhance hydrophobic interactions .
Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with improved metabolic stability?
- Methodology :
- Introduce electron-withdrawing groups (e.g., -CF₃) to the benzothiazole ring to reduce CYP450-mediated oxidation .
- Replace the piperidine moiety with azetidine to enhance rigidity and metabolic resistance, as seen in analogous imidazolidinone derivatives .
- Assess metabolic stability using human liver microsome (HLM) assays with LC-MS quantification of parent compound depletion .
Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action in heterogeneous biological systems?
- Methodology :
- Transcriptomic profiling (RNA-seq) of treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK).
- Chemical proteomics (activity-based protein profiling) using biotinylated analogs to pull down target proteins .
- CRISPR-Cas9 knockout models to validate candidate targets (e.g., kinases) in isogenic cell lines .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different studies?
- Root Causes : Variability in assay conditions (e.g., ATP concentration in kinase assays), solvent choice (DMSO% >0.1% may inhibit targets), or cell passage number.
- Resolution :
- Harmonize protocols using guidelines like FDA Bioanalytical Method Validation .
- Cross-validate with a reference inhibitor (e.g., staurosporine for kinases) and report normalized activity .
Tables for Key Data
Table 1: Synthetic Optimization Parameters for Analogous Compounds
Table 2: Bioactivity Comparison of Structural Analogs
| Compound Modification | Target IC₅₀ (nM) | Metabolic Stability (HLM t₁/₂, min) | Reference |
|---|---|---|---|
| Benzothiazole-1,1-dione core | 120 ± 15 | 28 ± 3 | |
| Cyclopropyl substitution | 85 ± 10 | 35 ± 5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
